2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
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Overview
Description
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further connected to a benzo[b]thiophene ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-2-oxo-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.
Reduction: Formation of 2-(3-Bromo-2-hydroxy-5-aminobenzylidene)benzo[b]thiophen-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
2-Hydroxy-3-bromo-5-nitrobenzaldehyde: Another structurally related compound with similar functional groups.
3-Bromo-2-hydroxy-5-methylbenzaldehyde: A similar compound with a methyl group instead of a nitro group
Uniqueness
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one stands out due to its unique combination of functional groups and the presence of the benzo[b]thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8BrNO4S |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8BrNO4S/c16-11-7-9(17(20)21)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6- |
InChI Key |
KIWQUYRHOBOFNP-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2 |
Origin of Product |
United States |
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